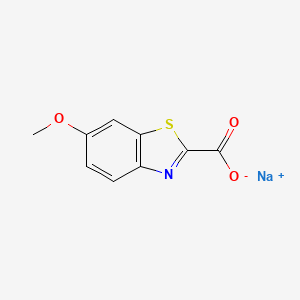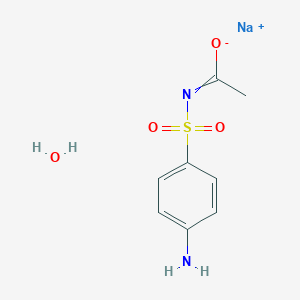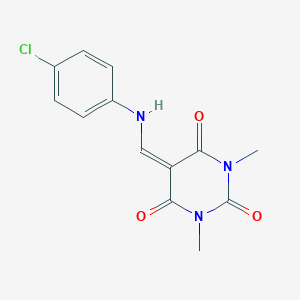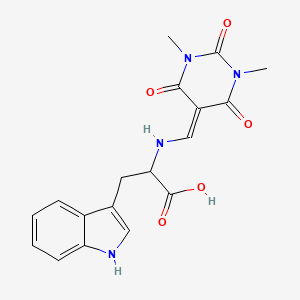![molecular formula C14H13NO2 B7775611 1-[4-(4-Aminophenoxy)phenyl]ethanone CAS No. 5228-15-9](/img/structure/B7775611.png)
1-[4-(4-Aminophenoxy)phenyl]ethanone
Vue d'ensemble
Description
1-[4-(4-Aminophenoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-Aminophenoxy)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-Aminophenoxy)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Antimicrobial Compounds :
- Patel et al. (2011) and Patel et al. (2012) demonstrated the use of 1-[4-(4-Aminophenoxy)phenyl]ethanone in synthesizing chalcone derivatives and benzenesulphonamide compounds, respectively, which exhibited antimicrobial activity against bacteria like Bacillus subtillis and Escherichia coli (Patel et al., 2011); (Patel et al., 2012).
Anti-inflammatory Activity :
- Singh et al. (2020) reported the synthesis of phenyl dimer compounds using 1-[4-(4-Aminophenoxy)phenyl]ethanone and evaluated their anti-inflammatory activities in vivo, showing moderate to good inhibitory properties (Singh et al., 2020).
Cancer Treatment Research :
- Kashishian et al. (2003) explored a derivative of 1-[4-(4-Aminophenoxy)phenyl]ethanone as a DNA-dependent protein kinase inhibitor for cancer treatment. They found it enhanced the cytotoxicity of agents that induce DNA double-strand breaks, suggesting a potential role in cancer therapy (Kashishian et al., 2003).
Synthesis of Schiff Bases for Corrosion Inhibition :
- Hegazy et al. (2012) synthesized Schiff bases using 1-[4-(4-Aminophenoxy)phenyl]ethanone, which were effective as corrosion inhibitors for carbon steel in hydrochloric acid environments (Hegazy et al., 2012).
Utilization in Photoreactive Protecting Groups :
- Atemnkeng et al. (2003) utilized a related compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, as a photoremovable protecting group for carboxylic acids, demonstrating its utility in photochemical applications (Atemnkeng et al., 2003).
Development of Polyimides :
- Okabe and Morikawa (2010) synthesized new aromatic polyimides using 1,1-bis[4-(4-aminophenoxy)phenyl]-1-(4-hydroxyphenyl)ethane, a compound related to 1-[4-(4-Aminophenoxy)phenyl]ethanone, indicating its relevance in the field of polymer chemistry (Okabe & Morikawa, 2010).
Propriétés
IUPAC Name |
1-[4-(4-aminophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBSWDPJYOIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966655 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminophenoxy)phenyl]ethanone | |
CAS RN |
5228-15-9 | |
| Record name | 1-[4-(4-Aminophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



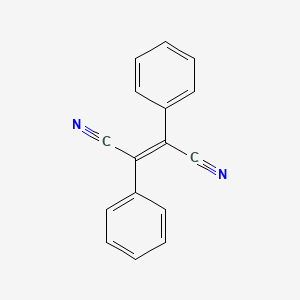
![Amino[(3,4-dichlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B7775548.png)



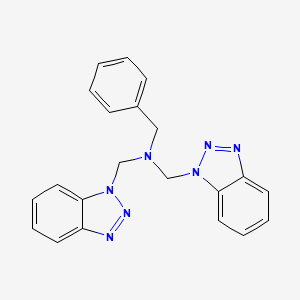
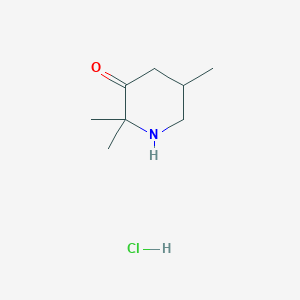
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)

